1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound “1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a furan ring, a phenol group, and a pyrazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, phenol, and pyrazole rings suggests that this compound could have a planar structure, but without more specific information, it’s difficult to say for certain .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of atoms and the types of bonds in the molecule .Scientific Research Applications
Molecular Docking and Antibacterial Activity
A study conducted by Khumar et al. (2018) synthesized a novel series of pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and evaluated their antibacterial activity. The synthesized compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Molecular docking studies further supported the compounds' potential as bioactive molecules (Khumar, Ezhilarasi, & Prabha, 2018).
Antitubercular Agents
Bhoot et al. (2011) synthesized and characterized a series of pyrazole derivatives, including 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, and evaluated their antitubercular activity. The compounds demonstrated promising antitubercular activity alongside their antibacterial and antifungal properties (Bhoot, Khunt, & Parekh, 2011).
Biological Activity of Furan and Pyran Derivatives
Sari et al. (2017) investigated the biological activities of novel furan and pyran derivatives, including 1-[4-(1-hydroxyethyl)-2-methyl-5-phenyl-4,5 dihydrofuran-3-il]ethanone. These compounds exhibited antibacterial activity against both gram-positive and gram-negative bacteria, showing potential as raw medicine sources (Sari, Aslan, Dadi, Öktemer, & Loğoğlu, 2017).
Oxidative Annulation
Zhang et al. (2017) presented a photoinduced direct oxidative annulation method to access polyheterocyclic compounds, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This method does not require transition metals and oxidants, showcasing an innovative approach to synthesizing highly functionalized compounds (Zhang et al., 2017).
Microwave-Assisted Synthesis and Biological Evaluation
Ravula et al. (2016) explored microwave-assisted synthesis of pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydropyrazole, evaluating their antiinflammatory and antibacterial activity. This study highlighted the efficiency of microwave irradiation in enhancing reaction yields and reducing environmental impact (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. This could include testing its reactivity, studying its interactions with biological systems, and exploring potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-13(11-5-2-3-6-14(11)19)9-12(16-17)15-7-4-8-20-15/h2-8,13,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUOAHVIBOUYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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